molecular formula C13H21O4P B14071849 3,4-Dimethylbenzyl diethyl phosphate CAS No. 10276-87-6

3,4-Dimethylbenzyl diethyl phosphate

Cat. No.: B14071849
CAS No.: 10276-87-6
M. Wt: 272.28 g/mol
InChI Key: XOVCIWPCZPLXPV-UHFFFAOYSA-N
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Description

3,4-Dimethylbenzyl diethyl phosphate is an organophosphorus compound with the molecular formula C13H21O4P and a molecular weight of 272.28 g/mol . This compound is characterized by the presence of a benzyl group substituted with two methyl groups at the 3 and 4 positions, and a diethyl phosphate group. It is commonly used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylbenzyl diethyl phosphate typically involves the reaction of 3,4-dimethylbenzyl chloride with diethyl phosphite in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the diethyl phosphate group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylbenzyl diethyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonates, phosphates, and substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

3,4-Dimethylbenzyl diethyl phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethylbenzyl diethyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific enzymes, leading to various biochemical effects. The pathways involved include phosphorylation and dephosphorylation reactions, which are crucial in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethylbenzyl diethyl phosphate is unique due to the presence of two methyl groups on the benzyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to similar compounds .

Properties

CAS No.

10276-87-6

Molecular Formula

C13H21O4P

Molecular Weight

272.28 g/mol

IUPAC Name

(3,4-dimethylphenyl)methyl diethyl phosphate

InChI

InChI=1S/C13H21O4P/c1-5-15-18(14,16-6-2)17-10-13-8-7-11(3)12(4)9-13/h7-9H,5-6,10H2,1-4H3

InChI Key

XOVCIWPCZPLXPV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OCC1=CC(=C(C=C1)C)C

Origin of Product

United States

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